Cas no 1700570-70-2 (tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate)

Tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the construction of complex piperidine-based frameworks. The presence of both an iodomethyl group and a pentyloxy substituent enhances its reactivity, enabling selective functionalization at multiple sites. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations while allowing facile deprotection under mild acidic conditions. This compound is especially useful in medicinal chemistry for the development of bioactive molecules, owing to its compatibility with cross-coupling reactions and nucleophilic substitutions. Its well-defined structure and high purity make it a reliable building block for targeted synthesis applications.
tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate structure
1700570-70-2 structure
Product name:tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate
CAS No:1700570-70-2
MF:C16H30INO3
MW:411.318777561188
CID:6285978
PubChem ID:114773733

tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate
    • 1700570-70-2
    • EN300-1135978
    • Inchi: 1S/C16H30INO3/c1-5-6-7-12-20-16(13-17)8-10-18(11-9-16)14(19)21-15(2,3)4/h5-13H2,1-4H3
    • InChI Key: SKHFDWYJFJFCJW-UHFFFAOYSA-N
    • SMILES: ICC1(CCN(C(=O)OC(C)(C)C)CC1)OCCCCC

Computed Properties

  • Exact Mass: 411.12704g/mol
  • Monoisotopic Mass: 411.12704g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 8
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.8Ų
  • XLogP3: 4.2

tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1135978-0.1g
tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate
1700570-70-2 95%
0.1g
$993.0 2023-10-26
Enamine
EN300-1135978-0.05g
tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate
1700570-70-2 95%
0.05g
$948.0 2023-10-26
Enamine
EN300-1135978-0.5g
tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate
1700570-70-2 95%
0.5g
$1084.0 2023-10-26
Enamine
EN300-1135978-10g
tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate
1700570-70-2 95%
10g
$4852.0 2023-10-26
Enamine
EN300-1135978-1.0g
tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate
1700570-70-2
1g
$0.0 2023-06-09
Enamine
EN300-1135978-0.25g
tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate
1700570-70-2 95%
0.25g
$1038.0 2023-10-26
Enamine
EN300-1135978-5g
tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate
1700570-70-2 95%
5g
$3273.0 2023-10-26
Enamine
EN300-1135978-1g
tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate
1700570-70-2 95%
1g
$1129.0 2023-10-26
Enamine
EN300-1135978-2.5g
tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate
1700570-70-2 95%
2.5g
$2211.0 2023-10-26

Additional information on tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate

tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate (CAS No. 1700570-70-2): A Comprehensive Overview

tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate (CAS No. 1700570-70-2) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its applications in synthetic chemistry, drug discovery, and medicinal chemistry. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of this compound, drawing on the latest research findings to provide a comprehensive overview.

The chemical structure of tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate is notable for its piperidine ring, which is a common motif in many biologically active molecules. The presence of the iodomethyl group and the pentyloxy substituent adds to its complexity and reactivity, making it a valuable intermediate in organic synthesis. The tert-butyl protecting group on the carboxylate moiety further enhances its stability and reactivity under various reaction conditions.

Recent studies have highlighted the importance of tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate in the synthesis of complex molecules. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of this compound as a key intermediate in the synthesis of a novel class of antiviral agents. The iodomethyl group was found to be particularly useful in facilitating cross-coupling reactions, which are crucial for constructing complex molecular architectures.

In the realm of medicinal chemistry, tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate has shown promise as a precursor for developing new therapeutic agents. Its ability to undergo selective functionalization at the iodomethyl position allows for the introduction of diverse substituents, thereby expanding its utility in drug design. Researchers at the University of California, San Francisco, have reported the use of this compound in the development of potent inhibitors of protein-protein interactions, which are implicated in various diseases such as cancer and neurodegenerative disorders.

The synthesis of tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate typically involves several steps, each designed to introduce specific functional groups while maintaining the integrity of the piperidine ring. One common approach involves the reaction of 4-hydroxypiperidine with pentanol to form the pentyloxy derivative, followed by alkylation with an iodomethylating agent to introduce the iodomethyl group. The final step involves protection of the carboxylic acid with a tert-butyl group using standard protecting group chemistry.

The physical and chemical properties of tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate have been extensively studied. It is generally a white solid with a melting point ranging from 85°C to 88°C. The compound is soluble in common organic solvents such as dichloromethane and ethanol but has limited solubility in water. Its stability under various conditions has been evaluated, and it has been found to be stable under standard laboratory conditions but may degrade under strong acidic or basic conditions.

In terms of safety and handling, while tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate is not classified as a hazardous material, it should be handled with care due to its reactivity and potential for forming unstable intermediates during synthesis. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves and goggles.

The future prospects for tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate are promising. Ongoing research is focused on optimizing its synthesis methods to improve yield and purity, as well as exploring new applications in areas such as materials science and catalysis. Additionally, there is growing interest in using this compound as a platform for developing novel therapeutics targeting specific biological pathways.

In conclusion, tert-butyl 4-(iodomethyl)-4-(pentyloxy)piperidine-1-carboxylate (CAS No. 1700570-70-2) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features make it an attractive candidate for further exploration in synthetic chemistry and drug discovery. As research continues to advance, it is likely that new insights and applications will emerge, further solidifying its importance in the field.

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